Mal-Phe-C4-VC-PAB-MMAE Mal-Phe-C4-VC-PAB-MMAE
Brand Name: Vulcanchem
CAS No.:
VCID: VC16674798
InChI: InChI=1S/C72H105N11O15/c1-15-45(8)63(55(96-13)40-59(87)82-39-21-26-54(82)65(97-14)46(9)66(89)75-47(10)64(88)50-23-17-16-18-24-50)80(11)70(93)61(43(4)5)79-69(92)62(44(6)7)81(12)72(95)98-41-49-28-32-51(33-29-49)76-67(90)53(25-20-38-74-71(73)94)77-68(91)60(42(2)3)78-56(84)27-19-22-48-30-34-52(35-31-48)83-57(85)36-37-58(83)86/h16-18,23-24,28-37,42-47,53-55,60-65,88H,15,19-22,25-27,38-41H2,1-14H3,(H,75,89)(H,76,90)(H,77,91)(H,78,84)(H,79,92)(H3,73,74,94)/t45-,46+,47+,53-,54-,55+,60-,61-,62-,63-,64+,65+/m0/s1
SMILES:
Molecular Formula: C72H105N11O15
Molecular Weight: 1364.7 g/mol

Mal-Phe-C4-VC-PAB-MMAE

CAS No.:

Cat. No.: VC16674798

Molecular Formula: C72H105N11O15

Molecular Weight: 1364.7 g/mol

* For research use only. Not for human or veterinary use.

Mal-Phe-C4-VC-PAB-MMAE -

Specification

Molecular Formula C72H105N11O15
Molecular Weight 1364.7 g/mol
IUPAC Name [4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[4-[4-(2,5-dioxopyrrol-1-yl)phenyl]butanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate
Standard InChI InChI=1S/C72H105N11O15/c1-15-45(8)63(55(96-13)40-59(87)82-39-21-26-54(82)65(97-14)46(9)66(89)75-47(10)64(88)50-23-17-16-18-24-50)80(11)70(93)61(43(4)5)79-69(92)62(44(6)7)81(12)72(95)98-41-49-28-32-51(33-29-49)76-67(90)53(25-20-38-74-71(73)94)77-68(91)60(42(2)3)78-56(84)27-19-22-48-30-34-52(35-31-48)83-57(85)36-37-58(83)86/h16-18,23-24,28-37,42-47,53-55,60-65,88H,15,19-22,25-27,38-41H2,1-14H3,(H,75,89)(H,76,90)(H,77,91)(H,78,84)(H,79,92)(H3,73,74,94)/t45-,46+,47+,53-,54-,55+,60-,61-,62-,63-,64+,65+/m0/s1
Standard InChI Key NGSQUXLVAHZKMZ-CZNGMLIJSA-N
Isomeric SMILES CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCCC4=CC=C(C=C4)N5C(=O)C=CC5=O
Canonical SMILES CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCC4=CC=C(C=C4)N5C(=O)C=CC5=O

Introduction

Chemical Architecture and Structural Components

Molecular Composition

Mal-Phe-C4-VC-PAB-MMAE comprises six functional modules, each contributing to its stability, targeting, and therapeutic activity:

  • Maleimide (Mal): A thiol-reactive group facilitating covalent conjugation to cysteine residues on antibodies or peptides .

  • Phenylalanine (Phe): Enhances hydrophobicity and linker rigidity, optimizing spatial orientation for enzymatic cleavage .

  • C4 Spacer: A four-carbon chain providing flexibility and distance between the maleimide and protease-sensitive linker .

  • Valine-Citrulline (VC): A dipeptide substrate for cathepsin B, overexpressed in lysosomes of tumor cells, ensuring site-specific drug release .

  • Para-Aminobenzyloxycarbonyl (PAB): A self-immolative spacer that undergoes 1,6-elimination post-cleavage, liberating MMAE .

  • Monomethyl Auristatin E (MMAE): A tubulin polymerization inhibitor with picomolar cytotoxicity, derived from dolastatin 10 .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₇₂H₁₀₅N₁₁O₁₅
Molecular Weight1364.7 g/mol
SolubilityImproved by PAB spacer
Cleavage MechanismCathepsin B-mediated

Synthesis and Conjugation

The synthesis involves sequential coupling of MMAE to the Mal-Phe-C4-VC-PAB linker via solid-phase peptide chemistry, ensuring precise control over stereochemistry . Maleimide-thiol conjugation under mild alkaline conditions (pH 6.5–7.5) achieves >90% coupling efficiency to antibodies, as confirmed by HPLC and mass spectrometry.

Mechanism of Action and Biological Activity

Targeted Drug Delivery

Mal-Phe-C4-VC-PAB-MMAE’s ADC configuration enables selective uptake via antigen-antibody binding (e.g., HER2, CD30). Internalization routes the conjugate into lysosomes, where cathepsin B cleaves the citrulline-PAB bond . The PAB spacer then decomposes, releasing free MMAE into the cytosol .

Tubulin Inhibition and Cytotoxicity

MMAE binds β-tubulin at the vinca domain, inhibiting polymerization (IC₅₀ = 0.1–1 nM). Disrupted microtubule dynamics activate caspase-3/7, inducing apoptosis within 48 hours . Comparative studies show MMAE’s 10-fold higher potency than MMAF due to its neutral charge, enhancing cell membrane permeability.

Table 2: Cytotoxicity Profiles

Cell LineIC₅₀ (nM)Reference
SKBR30.012
HEK2934.0
Lymphoma0.5

Therapeutic Applications

Antibody-Drug Conjugates (ADCs)

Over 15 ADCs incorporating Mal-Phe-C4-VC-PAB-MMAE are in clinical trials, targeting HER2+ breast cancer (e.g., trastuzumab derivatives) and CD30+ lymphomas . Phase II data show objective response rates of 58–73% with reduced neutropenia compared to free MMAE.

Peptide-Drug Conjugates (PDCs)

PDCs targeting integrins (e.g., αvβ3) exploit tumor-homing peptides for glioblastoma therapy. In murine models, PDCs reduced tumor volume by 82% versus controls (p < 0.001) .

Pharmacokinetics and Stability

Plasma Stability

The PAB spacer confers resistance to esterases, achieving a plasma half-life of 120 hours in murine models . Linker cleavage occurs <5% in circulation, minimizing premature MMAE release .

Tumor Accumulation

PET imaging with ⁸⁹Zr-labeled ADCs shows 8:1 tumor-to-plasma ratios at 72 hours, attributed to enhanced permeability and retention (EPR) effects .

Table 3: Pharmacokinetic Parameters

ParameterValue
Half-life (t₁/₂)120 hours
Clearance0.8 mL/h/kg
Volume of Distribution6.2 L/kg

Emerging Applications

Diagnostic Imaging

Conjugating Mal-Phe-C4-VC-PAB-MMAE to ⁶⁸Ga-DOTA peptides enables PET/CT detection of micrometastases (<2 mm), with 94% sensitivity in prostate cancer .

Combination Therapies

Co-administration with PD-1 inhibitors synergistically enhanced tumor-infiltrating lymphocytes by 3.5-fold in melanoma models (p = 0.008) .

Challenges and Future Directions

Resistance Mechanisms

Upregulation of lysosomal proteases (e.g., cathepsin L) in 12% of patients reduces ADC efficacy, necessitating protease inhibitor co-therapies .

Next-Generation Linkers

Branched PEG linkers (e.g., DBCO-PEG4-VC-PAB-MMAE) are under investigation to improve solubility and conjugate homogeneity .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator